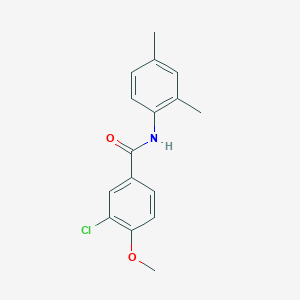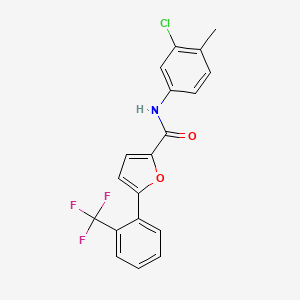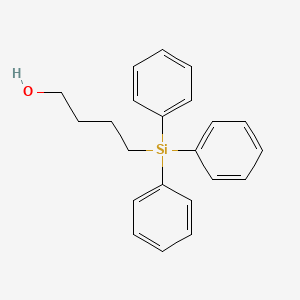
4-(Triphenylsilyl)-1-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Triphenylsilyl)-1-butanol is an organosilicon compound characterized by the presence of a triphenylsilyl group attached to a butanol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylsilyl)-1-butanol typically involves the reaction of triphenylsilanol with 1-bromobutane under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of triphenylsilanol attacks the carbon atom bonded to the bromine in 1-bromobutane, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the process.
化学反应分析
Types of Reactions: 4-(Triphenylsilyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or other nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 4-(Triphenylsilyl)butanal.
Reduction: Formation of 4-(Triphenylsilyl)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Triphenylsilyl)-1-butanol has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a protecting group for alcohols.
Biology: Investigated for its potential role in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 4-(Triphenylsilyl)-1-butanol involves its interaction with various molecular targets. The triphenylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This can lead to alterations in cellular processes and pathways, making it a valuable tool in biochemical research.
相似化合物的比较
Triphenylmethyl derivatives: Similar in structure but with a carbon atom instead of silicon.
Trimethylsilyl derivatives: Differ in the size and reactivity of the silyl group.
Uniqueness: 4-(Triphenylsilyl)-1-butanol is unique due to the presence of the bulky triphenylsilyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where stability and reactivity are crucial.
属性
分子式 |
C22H24OSi |
|---|---|
分子量 |
332.5 g/mol |
IUPAC 名称 |
4-triphenylsilylbutan-1-ol |
InChI |
InChI=1S/C22H24OSi/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,23H,10-11,18-19H2 |
InChI 键 |
CNZLQLZJJXLUNK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](CCCCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


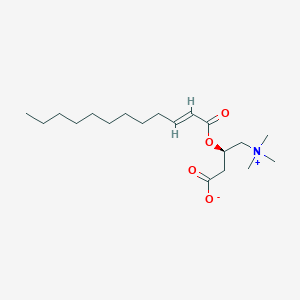
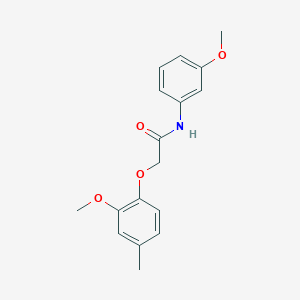

![2-[(2,4-Dimethylanilino)methylene]malononitrile](/img/structure/B11942054.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11942058.png)

![2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate](/img/structure/B11942067.png)
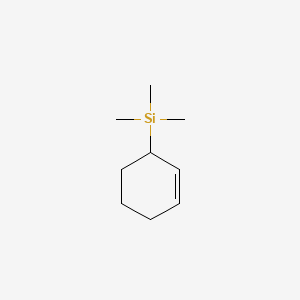
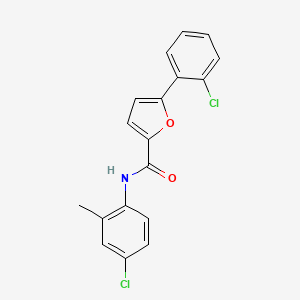
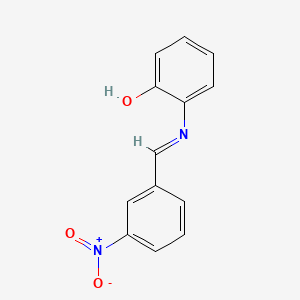
![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942096.png)

